molecular formula C16H20ClN3O2S B2910155 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396555-86-4

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

Cat. No.: B2910155
CAS No.: 1396555-86-4
M. Wt: 353.87
InChI Key: LUADJRHYDHILBD-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a thiazepanone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with h1 receptors , which play a crucial role in allergic reactions.

Mode of Action

It is known that similar piperazine derivatives have a higher affinity to h1 receptors than histamine . This suggests that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may also interact with H1 receptors, potentially inhibiting the allergic response triggered by histamine.

Result of Action

Similar compounds have shown significant effects on both allergic asthma and allergic itching , suggesting that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may have similar effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by the presence of allergens, which trigger the allergic response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate. This intermediate is then reacted with a thiazepanone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or ruthenium complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in a variety of substituted compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADJRHYDHILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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